molecular formula C10H15N3O5 B1238103 2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL CAS No. 56932-45-7

2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL

Cat. No.: B1238103
CAS No.: 56932-45-7
M. Wt: 257.24 g/mol
InChI Key: PQJDXVDLMFCBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL is a chemical compound known for its unique structure and properties It is characterized by the presence of tris(hydroxymethyl)methyl and nitro groups attached to a phenylenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL typically involves the reaction of tris(hydroxymethyl)methylamine with 4-nitro-1,2-phenylenediamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or water, and may require the use of catalysts or specific temperature and pH conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various esters or ethers.

Scientific Research Applications

2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, adhesives, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tris(hydroxymethyl)methyl group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N1-(Tris(hydroxymethyl))methyl-4-amino-1,2-phenylenediamine: Similar structure but with an amino group instead of a nitro group.

    N1-(Tris(hydroxymethyl))methyl-4-chloro-1,2-phenylenediamine: Contains a chloro group instead of a nitro group.

Uniqueness

2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL is unique due to the presence of both tris(hydroxymethyl)methyl and nitro groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

56932-45-7

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

2-(2-amino-4-nitroanilino)-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C10H15N3O5/c11-8-3-7(13(17)18)1-2-9(8)12-10(4-14,5-15)6-16/h1-3,12,14-16H,4-6,11H2

InChI Key

PQJDXVDLMFCBQD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)NC(CO)(CO)CO

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)NC(CO)(CO)CO

56932-45-7

Synonyms

N(1)-(tris(hydroxymethyl))methyl-4-nitro-o-phenylenediamine
N1-(tris(hydroxymethyl))methyl-4-nitro-1,2-phenylenediamine
THMN-PDA

Origin of Product

United States

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